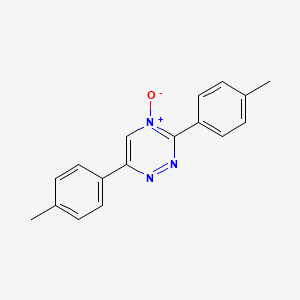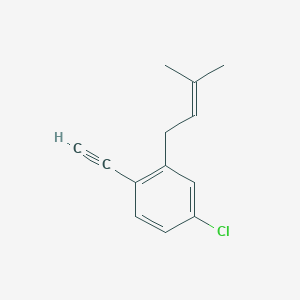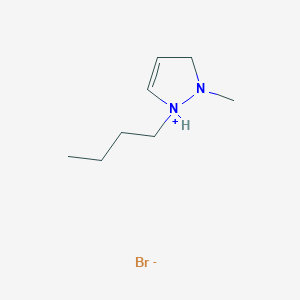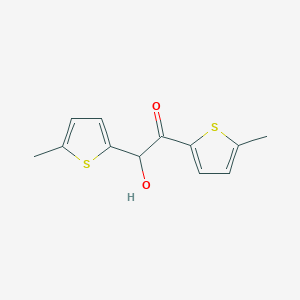
Hexadecyl 2,3,3-trichloroprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C19H35Cl3O2. It is a type of ester formed from hexadecanol and 2,3,3-trichloroprop-2-enoic acid. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3,3-trichloroprop-2-enoate can be synthesized through an esterification reaction between hexadecanol and 2,3,3-trichloroprop-2-enoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may vary, but a common method involves refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Hexadecyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: Hexadecyl alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hexadecyl 2,3,3-trichloroprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the hexadecyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of hexadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with molecular targets through its ester and trichloroprop-2-enoate moieties. The ester group can undergo hydrolysis, releasing hexadecanol and 2,3,3-trichloroprop-2-enoic acid, which may interact with cellular components. The trichloroprop-2-enoate moiety can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
類似化合物との比較
Hexadecyl 2,3,3-trichloroprop-2-enoate can be compared with similar compounds such as:
Hexadecyl acrylate: Similar ester structure but with an acrylate group instead of a trichloroprop-2-enoate group.
Hexadecyl prop-2-enoate: Similar ester structure but without the chlorine atoms.
Hexadecyl 2,3-dichloroprop-2-enoate: Similar structure but with two chlorine atoms instead of three.
Uniqueness
The presence of three chlorine atoms in this compound makes it unique compared to its analogs, potentially imparting distinct chemical reactivity and biological activity.
特性
CAS番号 |
654646-25-0 |
|---|---|
分子式 |
C19H33Cl3O2 |
分子量 |
399.8 g/mol |
IUPAC名 |
hexadecyl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-19(23)17(20)18(21)22/h2-16H2,1H3 |
InChIキー |
NXRCJEGFHOVVFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)



![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)



![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)



